molecular formula C8H12N4O3 B12062811 Glycylhistidine

Glycylhistidine

Cat. No.: B12062811
M. Wt: 212.21 g/mol
InChI Key: YIWFXZNIBQBFHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Glycylhistidine is a dipeptide composed of the amino acids glycine and histidine. It is an incomplete breakdown product of protein digestion or protein catabolism. This compound is known for its physiological or cell-signaling effects, although most dipeptides are short-lived intermediates on their way to specific amino acid degradation pathways .

Preparation Methods

Synthetic Routes and Reaction Conditions

Glycylhistidine can be synthesized through the coupling of glycine and histidine using standard peptide synthesis techniques. One common method involves the use of carbodiimide coupling agents such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 1-hydroxybenzotriazole (HOBt). The reaction typically occurs in an organic solvent like dimethylformamide (DMF) at room temperature .

Industrial Production Methods

Industrial production of this compound may involve solid-phase peptide synthesis (SPPS), which allows for the efficient and scalable production of peptides. This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. After the synthesis is complete, the peptide is cleaved from the resin and purified .

Chemical Reactions Analysis

Types of Reactions

Glycylhistidine can undergo various chemical reactions, including:

    Oxidation: The imidazole ring of histidine can be oxidized under certain conditions.

    Reduction: Reduction reactions can occur at the peptide bond or the imidazole ring.

    Substitution: The amino and carboxyl groups can participate in substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents.

    Reduction: Sodium borohydride (NaBH₄) or other reducing agents.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring can lead to the formation of oxo-histidine derivatives .

Scientific Research Applications

Glycylhistidine has a wide range of applications in scientific research:

Mechanism of Action

Glycylhistidine exerts its effects through various molecular targets and pathways. It can act as a chelator for metal ions, influencing metal homeostasis in biological systems. The imidazole ring of histidine can coordinate with metal ions, forming stable complexes. These interactions can modulate enzymatic activities and cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    Glycylalanine: Another dipeptide composed of glycine and alanine.

    Glycylglutamine: Composed of glycine and glutamine.

    Glycylserine: Composed of glycine and serine.

Uniqueness

Glycylhistidine is unique due to the presence of the imidazole ring in histidine, which allows for specific interactions with metal ions and other biomolecules. This property makes it particularly useful in studying metal-peptide interactions and in applications requiring metal chelation .

Properties

IUPAC Name

2-[(2-aminoacetyl)amino]-3-(1H-imidazol-5-yl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N4O3/c9-2-7(13)12-6(8(14)15)1-5-3-10-4-11-5/h3-4,6H,1-2,9H2,(H,10,11)(H,12,13)(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIWFXZNIBQBFHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC=N1)CC(C(=O)O)NC(=O)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30901798
Record name NoName_945
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30901798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Glycyl-Histidine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0028843
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

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